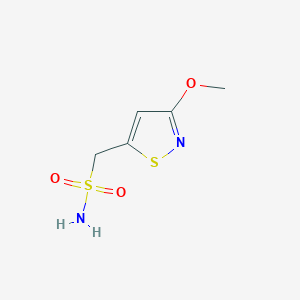
N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound with the molecular formula C₁₄H₁₄BrN₂O₂. This compound is characterized by its bromophenyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring with ethyl and methyl substituents. It is a solid substance typically appearing as a pale yellow crystalline powder.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the bromination of aniline to produce 4-bromophenylamine. This intermediate is then acetylated to form N-(4-bromophenyl)acetamide. Subsequently, the pyrimidinone ring is constructed by reacting the acetamide with ethyl and methyl-substituted reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce other functional groups.
Substitution: Substitution reactions are common, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often use halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of alcohols or amines.
Substitution reactions can produce various halogenated derivatives or other substituted pyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of bromophenyl groups with biological targets. Medicine: Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological responses. The pyrimidinone ring may also play a role in the compound's mechanism by interacting with nucleic acids or other cellular components.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(4-fluorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(4-iodophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness: N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro-, fluoro-, and iodo- analogs. The bromine atom can enhance the compound's reactivity and binding affinity to biological targets.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-3-12-8-15(21)19(10(2)17-12)9-14(20)18-13-6-4-11(16)5-7-13/h4-8H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOOKKEBKLCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2469929.png)
![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)

![N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2469933.png)




![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2469946.png)
